molecular formula C15H16ClN3O B5310219 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone

2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone

Cat. No. B5310219
M. Wt: 289.76 g/mol
InChI Key: YDICBYDBHKEABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone, also known as PNU-282987, is a selective agonist of α7 nicotinic acetylcholine receptors (nAChRs). This compound has been extensively studied due to its potential use in treating various neurological disorders, such as Alzheimer's disease, schizophrenia, and depression.

Mechanism of Action

2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone selectively activates α7 nAChRs, which are widely distributed in the brain and are involved in various cognitive and physiological processes. Activation of α7 nAChRs by 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone leads to the release of various neurotransmitters, such as acetylcholine, dopamine, and glutamate, which are involved in learning, memory, and mood regulation.
Biochemical and Physiological Effects:
2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, the reduction of neuroinflammation, and the promotion of neurogenesis. These effects are thought to underlie the potential therapeutic effects of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone in various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone is its selectivity for α7 nAChRs, which allows for the investigation of the specific role of α7 nAChRs in various neurological processes. However, one limitation of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone is its relatively short half-life, which may limit its effectiveness in long-term experiments.

Future Directions

For the study of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone include the investigation of its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the specific mechanisms underlying the therapeutic effects of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone and to develop more potent and selective α7 nAChR agonists.

Synthesis Methods

The synthesis of 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone involves several steps, including the reaction of 2-chloro-5-nitrobenzyl bromide with pyrrolidine, followed by the reduction of the nitro group with palladium on carbon and the cyclization of the resulting amine with 2-chloro-3-formylpyridine. The final product is obtained by the reduction of the pyridine ring with sodium borohydride.

Scientific Research Applications

2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to have potential therapeutic effects in various neurological disorders. In Alzheimer's disease, 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to improve cognitive function and reduce amyloid-β levels in animal models. In schizophrenia, 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to improve cognitive deficits and reduce negative symptoms in animal models. In depression, 2-benzyl-5-chloro-4-(1-pyrrolidinyl)-3(2H)-pyridazinone has been shown to have antidepressant-like effects in animal models.

properties

IUPAC Name

2-benzyl-5-chloro-4-pyrrolidin-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c16-13-10-17-19(11-12-6-2-1-3-7-12)15(20)14(13)18-8-4-5-9-18/h1-3,6-7,10H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDICBYDBHKEABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=NN(C2=O)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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